(R)-2-Amino-2-methylpent-4-en-1-ol
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Overview
Description
®-2-Amino-2-methylpent-4-en-1-ol is an organic compound with a unique structure that includes an amino group, a methyl group, and a pent-4-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylpent-4-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pent-4-en-1-one derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pressure to achieve high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-methylpent-4-en-1-ol may involve large-scale asymmetric hydrogenation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methylpent-4-en-1-ol can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to form saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
®-2-Amino-2-methylpent-4-en-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylpent-4-en-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-methylpentan-1-ol: A similar compound without the double bond, which may have different chemical reactivity.
2-Amino-2-methylbutan-1-ol: A shorter chain analog with potentially different properties.
Uniqueness
®-2-Amino-2-methylpent-4-en-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a double bond in the pent-4-en-1-ol chain. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m1/s1 |
InChI Key |
XYPCXDWJRMHUTR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](CC=C)(CO)N |
Canonical SMILES |
CC(CC=C)(CO)N |
Origin of Product |
United States |
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